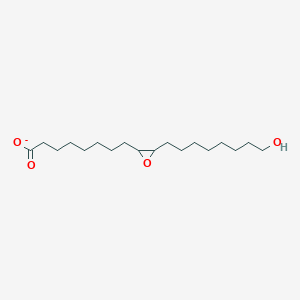

9,10-Epoxy-18-hydroxystearate

Description

Structure

2D Structure

Properties

Molecular Formula |

C18H33O4- |

|---|---|

Molecular Weight |

313.5 g/mol |

IUPAC Name |

8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanoate |

InChI |

InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/p-1 |

InChI Key |

ITTPZDMHCNGAGQ-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Presence in Plant Cutins and Suberins

9,10-Epoxy-18-hydroxystearate is a primary component of cutin and suberin, which are complex biopolyesters that form the structural basis of the plant cuticle and suberized cell walls, respectively. These layers play a crucial role in protecting plants from environmental stresses.

The concentration of this compound varies considerably among different plant species and tissues.

The cutin of apple fruit is primarily composed of C18 fatty acid monomers. While direct quantitative data for this compound is limited, a closely related compound, 9,10-epoxy-18-hydroxy-12-octadecenoic acid, has been identified as a main monomer in the cutin of 'Golden Delicious' and 'Red Delicious' apple varieties. nih.gov In these cultivars, this related epoxy fatty acid constitutes a notable portion of the cutin monomers. nih.gov The presence of this compound is confirmed by studies showing the rapid incorporation of its precursor, oleic acid, into the compound within the skin of young apples and their leaves.

Table 1: Relative Abundance of a Related Epoxy Fatty Acid in Apple Cultivars

| Apple Cultivar | Compound | Relative Abundance (% of Cutin Monomers) |

|---|---|---|

| Golden Delicious | 9,10-epoxy-18-hydroxy-12-octadecenoic acid | 4.8% |

Table 2: Total Epoxyacid Content in the Cutin of Select Berries

| Berry Species | Common Name | Total Epoxyacids (% of Cutin Monomers) |

|---|---|---|

| Hippophaë rhamnoides | Sea Buckthorn | ~70% |

The leaves of Camellia sinensis are a significant source of 9,10-epoxy-18-hydroxyoctadecanoic acid, where it is a predominant monomer in the leaf cutin. ebi.ac.ukhmdb.ca Studies have shown that this compound accumulates rapidly during the early stages of leaf development. In mature tea leaves, it can constitute a substantial portion of the total cutin monomers. ebi.ac.uk One report indicates that it can make up to 40% of the cutin in tea leaves. hmdb.ca Another study found that in leaves of a certain size, this epoxy alkanoic acid was the most frequent monomer, accounting for 47% of the total. ebi.ac.uk

Table 3: Abundance of 9,10-Epoxy-18-hydroxyoctadecanoic Acid in Camellia sinensis Leaf Cutin

| Developmental Stage/Size | Abundance (% of Cutin Monomers) |

|---|---|

| General | Up to 40% |

The outer bark of the silver birch, Betula pendula, contains a high concentration of suberin, of which 9,10-epoxy-18-hydroxyoctadecanoic acid is a major component. It has been reported that this compound can constitute up to 30% of the suberin in birch bark.

Table 4: Concentration of 9,10-Epoxy-18-hydroxyoctadecanoic Acid in Betula pendula Outer Bark Suberin

| Measurement | Value |

|---|

In wheat, Triticum aestivum, 9,10-epoxy-18-hydroxyoctadecanoic acid is the most abundant single constituent of the cutin found in the bran of the caryopses (grains) and is also a component of the leaf cutin. ebi.ac.uk The total cutin content of wheat bran has been measured at 4.2 grams per kilogram of dry caryopses. ebi.ac.uk

Table 5: Cutin and 9,10-Epoxy-18-hydroxyoctadecanoic Acid in Triticum aestivum

| Plant Part | Measurement | Finding |

|---|---|---|

| Bran and Leaves | Relative Abundance in Cutin | Most abundant single constituent |

Quantitative Distribution in Specific Plant Tissues and Species

Clivia miniata

Detailed research has been conducted on the composition of the leaf cuticle of Clivia miniata (Natal lily). These studies have revealed that 9,10-epoxy-18-hydroxyoctadecanoic acid is a major, and often the most abundant, constituent of the cutin in the adaxial leaf cuticle. tandfonline.comhmdb.ca

The composition of the cutin in Clivia miniata leaves changes as the leaf develops. In younger sections of the leaves, a wider variety of cutin monomers can be detected. However, in older, more mature leaf sections, 9,10-epoxy-18-hydroxyoctadecanoic acid becomes the predominant monomer, comprising a significant percentage of the total cutin composition. tandfonline.com This suggests a dynamic process of cutin biosynthesis and maturation that increasingly relies on this specific epoxy fatty acid to build the protective cuticle.

Other Reported Plant Sources (e.g., Deerberry, Common Beet, Rocket Salad)

Beyond Clivia miniata, 9,10-Epoxy-18-hydroxyoctadecanoic acid has been reported to be present in a number of other plant species that are part of the human diet. These include Deerberry (Vaccinium stamineum), Common Beet (Beta vulgaris), and Rocket Salad (Eruca sativa). hmdb.cafoodb.ca The presence of this compound in these food items suggests that it may serve as a potential biomarker for their consumption. hmdb.cafoodb.ca However, detailed research findings on the specific distribution and concentration of this compound within these plants are not as extensively documented as for Clivia miniata. While the fatty acid composition of Rocket Salad has been analyzed in some studies, these have focused on other major fatty acids and did not specifically report on this compound. tandfonline.comnih.govresearchgate.netmdpi.comresearchgate.net Similarly, studies on the chemical constituents of Common Beet have detailed various other compounds, but not this specific epoxy fatty acid. researchgate.netnih.govnih.govchemijournal.comscribd.com

Interactive Data Table: Reported Plant Sources of this compound

| Plant Species | Common Name | Family | Reported Occurrence |

| Clivia miniata | Natal lily | Amaryllidaceae | Major component of leaf cutin tandfonline.comhmdb.ca |

| Vaccinium stamineum | Deerberry | Ericaceae | Present in the food item hmdb.cafoodb.ca |

| Beta vulgaris | Common Beet | Amaranthaceae | Present in the food item hmdb.cafoodb.ca |

| Eruca sativa | Rocket Salad | Brassicaceae | Present in the food item hmdb.cafoodb.ca |

| Camellia sinensis | Tea | Theaceae | Component of cutin |

| Triticum aestivum | Wheat | Poaceae | Reported as a plant metabolite nih.gov |

Occurrence in Other Biological Contexts

While this compound is well-documented as a plant metabolite, its occurrence in other biological kingdoms is less clear. A related compound, cis-9,10-epoxyoctadecanoic acid, which lacks the hydroxyl group at the 18th carbon, has been identified in other biological contexts. For instance, this related epoxy fatty acid has been found in the fungus Pneumocystis carinii. caymanchem.comresearchgate.net In mammals, cis-9,10-epoxyoctadecanoic acid is known to be a product of the cytochrome P450-mediated oxidation of oleic acid. caymanchem.comhmdb.ca However, based on current literature, the hydroxylated form, this compound, appears to be primarily of plant origin, with no significant reports of its natural occurrence in fungi, bacteria, or animals. acs.org

Biosynthesis and Enzymatic Pathways

Precursors and Substrate Specificity in Biosynthetic Routes

The formation of 9,10-Epoxy-18-hydroxystearate relies on the availability of specific long-chain fatty acid substrates and involves key intermediate structures.

Oleic acid (an 18-carbon monounsaturated fatty acid) serves as a fundamental precursor in the biosynthetic pathway. medchemexpress.com The initial step involves the hydroxylation of oleic acid at the terminal (ω) carbon, position 18, to form 18-hydroxyoleic acid. This ω-hydroxylation is a critical modification that precedes the epoxidation step. Subsequently, the enzymatic machinery specifically targets the double bond of this hydroxylated fatty acid. A particulate preparation from spinach has been shown to catalyze the enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid. nih.gov Plant peroxygenases have demonstrated a high preference for oleic acid as the substrate to be epoxidized. nih.govresearchgate.net

| Enzyme Source | Preferred Substrate | Reference |

|---|---|---|

| Oat (Avena sativa) Peroxygenase (AsPXG1) | Oleic Acid | nih.govresearchgate.net |

| Soybean Peroxygenase | Octadecenoic acids (e.g., Oleic Acid) | nih.gov |

| Spinach (Spinacia oleracea) | 18-Hydroxyoleic Acid | nih.gov |

Following the initial hydroxylation of the oleic acid backbone, the next crucial step is the formation of the epoxide ring. The structure 9,10-Epoxystearate (B1258512) represents the core epoxide intermediate formed from the oleic acid chain. nih.govnih.gov In the context of this compound biosynthesis, the substrate for epoxidation is 18-hydroxyoleic acid. nih.gov The epoxidation of the cis-double bond between carbons 9 and 10 of this hydroxylated precursor yields 18-hydroxy-cis-9,10-epoxystearic acid. nih.gov This epoxy fatty acid is a major constituent of the plant cuticle, and its accumulation is noted during the early stages of leaf development. ebi.ac.uk

Enzymatic Steps and Catalytic Mechanisms

The conversion of precursors into this compound is catalyzed by a specific class of enzymes that employ a distinct oxidative mechanism.

The epoxidation of the fatty acid substrate is primarily carried out by peroxygenases. nih.govnih.gov These enzymes are a unique class of heme-thiolate proteins that catalyze the transfer of a single oxygen atom from a hydroperoxide co-substrate to the double bond of the fatty acid. nih.govrsc.org This mechanism contrasts with cytochrome P450 monooxygenases, as peroxygenases utilize hydrogen peroxide or alkyl hydroperoxides directly, without the need for molecular oxygen and complex electron transport chains. rsc.orgtudelft.nl Detergent-solubilized soybean peroxygenase has been shown to actively catalyze the epoxidation of unsaturated fatty acids like oleic acid in the presence of alkylhydroperoxides. nih.gov

Peroxygenase activity is strictly dependent on the presence of hydroperoxides, which act as the oxygen donors for the epoxidation reaction. nih.govresearchgate.net The catalytic cycle involves the peroxygenase enzyme using an alkyl hydroperoxide to form a highly reactive oxyferryl species, which then transfers an oxygen atom to the substrate. rsc.org Studies on oat seed peroxygenase have shown that the enzyme can use a range of hydroperoxides, with a preference for hydroperoxy-trienoic acids over hydroperoxy-dienoic acids as oxygen donors to oxidize unsaturated fatty acids. nih.govresearchgate.net

| Finding | Enzyme System Studied | Key Observation | Reference |

|---|---|---|---|

| Substrate Specificity | Oat Peroxygenase (AsPXG1) | The enzyme is strictly hydroperoxide-dependent and prefers oleic acid as the fatty acid substrate. | nih.govresearchgate.net |

| Catalytic Mechanism | Soybean Peroxygenase | Catalyzes epoxidation of mono- and polyunsaturated fatty acids in the presence of alkylhydroperoxides as co-substrates. | nih.gov |

| Oxygen Source | General Peroxygenases | Directly use hydrogen peroxide or organic hydroperoxides to form the catalytically active species. | rsc.orgtudelft.nl |

Peroxygenase-catalyzed epoxidation reactions are characterized by a high degree of stereoselectivity. nih.govnih.gov Soybean peroxygenase exhibits strong stereospecificity, as it does not epoxidize fatty acids with double bonds in a trans-configuration at detectable rates. nih.gov In studies involving fungal peroxygenases, the enzymes demonstrated high regio- and enantioselectivity in the epoxidation of n-3 and n-6 fatty acids. mdpi.comnih.gov Research on Euphorbia lagascae has shown that both cytochrome P-450 and peroxygenase-dependent pathways for converting linoleic acid into its epoxide are characterized by remarkable regio- and enantioselectivity. nih.gov Plant peroxygenases can produce different enantiomers compared to some fungal or bacterial enzymes, highlighting the diverse stereochemical outcomes possible with these biocatalysts. nih.govresearchgate.net

Cytochrome P-450 Monooxygenase-Mediated Hydroxylation

The biosynthesis of this compound is intricately linked to the activity of cytochrome P-450 monooxygenases, a diverse family of enzymes crucial for the oxidative metabolism of various endogenous and exogenous compounds. These enzymes play a pivotal role in the hydroxylation of fatty acids, a key step in the formation of cutin and suberin, the protective outer layers of plants.

ω-Hydroxylation of Oleic Acid

The initial step in one of the proposed biosynthetic pathways for this compound involves the ω-hydroxylation of oleic acid. This reaction, which introduces a hydroxyl group at the terminal (ω) carbon atom of the fatty acid chain, is catalyzed by specific cytochrome P450 enzymes. Microsomal fractions from etiolated Vicia sativa seedlings have been shown to facilitate the NADPH-dependent formation of 18-hydroxyoleic acid from oleic acid nih.gov. This process requires molecular oxygen and is inhibited by carbon monoxide, characteristic features of cytochrome P450-mediated reactions nih.gov.

Enantioselective ω-Hydroxylation of 9,10-Epoxystearate by CYP94A1

The cytochrome P450 enzyme CYP94A1, cloned from Vicia sativa, has been identified as a key player in the ω-hydroxylation of 9,10-epoxystearic acid. When a racemic mixture of 9,10-epoxystearic acid is incubated with yeast microsomes expressing CYP94A1, the enzyme demonstrates enantioselectivity, preferentially hydroxylating the (9R,10S)-enantiomer nih.gov. This results in a residual epoxide mixture enriched in the (9S,10R)-enantiomer nih.gov.

Kinetic studies have further elucidated the enantioselective nature of CYP94A1. The enzyme exhibits a higher affinity (lower Km) for the (9R,10S)-enantiomer compared to the (9S,10R)-enantiomer, although the maximum reaction velocities (Vmax) are similar for both nih.gov. This preferential metabolism of the (9R,10S)-enantiomer is significant as this is the enantiomer predominantly formed in V. sativa microsomes nih.gov.

Table 1: Kinetic Parameters of CYP94A1 for the ω-Hydroxylation of 9,10-Epoxystearate Enantiomers

| Enantiomer | Km (µM) | Vmax (nmol/min per nmol of P450) |

|---|---|---|

| (9R,10S) | 1.2 ± 0.1 | 19.2 ± 0.3 |

| (9S,10R) | 5.9 ± 0.1 | 20.2 ± 1.0 |

Data from a study on CYP94A1 cloned from Vicia sativa. nih.gov

Distinction from other Cytochrome P450s (e.g., LCR/CYP86A8)

While both CYP94 and CYP86 families of cytochrome P450s are involved in fatty acid hydroxylation, they exhibit distinct substrate specificities. The LACERATA (LCR) gene in Arabidopsis thaliana encodes for CYP86A8, a cytochrome P450 monooxygenase that catalyzes the ω-hydroxylation of fatty acids ranging from C12 to C18:1 pnas.org. Oleic acid is an efficient substrate for LCR; however, in stark contrast to CYP94A1, LCR does not metabolize 9,10-epoxystearate pnas.org. This key difference in substrate preference highlights the specialized roles of different cytochrome P450 families in plant fatty acid metabolism.

Involvement of Fatty Acid Oxidases and Lipoxidases

Earlier reports have suggested the involvement of "fatty acid oxidases" and "lipoxidases" in the biosynthesis of cutin monomers gsartor.org. Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce fatty acid hydroperoxides gsartor.org. These hydroperoxides can then serve as precursors for further enzymatic reactions. It has been proposed that the formation of cutin monomers is dependent on the generation of such hydroperoxides gsartor.org. For instance, a membrane-associated lipoxygenase has been implicated in the oxidative metabolism of oleic acid gsartor.org. Furthermore, stress conditions like injury, which are known to induce cutin biosynthesis, also lead to an increase in lipoxygenase activity gsartor.org.

Proposed Biosynthetic Pathways and Metabolic Intermediates

The biosynthesis of this compound is believed to proceed through a series of enzymatic reactions involving the modification of C18 fatty acids. These pathways are crucial for the production of cutin monomers, which are the building blocks of the protective cutin polymer in plants.

Pathways Leading to Chiral this compound

One proposed pathway begins with oleic acid (a C18 unsaturated fatty acid). This precursor undergoes epoxidation to form 9,10-epoxystearic acid. This reaction is catalyzed by a cytochrome P-450-dependent oxidase that requires molecular oxygen and NADPH gsartor.org. Subsequently, the 9,10-epoxystearic acid is hydroxylated at the terminal methyl group (ω-hydroxylation) by a cytochrome P450 monooxygenase, such as CYP94A1, to yield this compound nih.govnih.gov.

An alternative pathway involves the initial ω-hydroxylation of oleic acid to form 18-hydroxyoleic acid nih.gov. This intermediate is then epoxidized to produce 18-hydroxy-cis-9,10-epoxystearic acid nih.gov.

The chirality of the final product is determined by the stereoselectivity of the enzymes involved. As discussed, CYP94A1 preferentially hydroxylates the (9R,10S)-enantiomer of 9,10-epoxystearate, leading to the formation of (9R,10S)-18-hydroxy-9,10-epoxystearate nih.govnih.govnih.gov.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, a key component of plant cutin, is a tightly controlled process, regulated at both the transcriptional and post-translational levels. This regulation ensures that the production of cutin monomers is coordinated with plant development and environmental cues. The primary enzymes involved in the latter stages of its biosynthesis, particularly the epoxidation of the fatty acid precursor, are members of the cytochrome P450 (CYP) superfamily. nih.gov

Transcriptional Regulation

The expression of genes encoding cutin biosynthetic enzymes is governed by a complex network of transcription factors. These proteins bind to specific DNA sequences in the promoter regions of their target genes, thereby activating or repressing their transcription.

Key Transcription Factors:

A prominent family of transcription factors implicated in the regulation of cutin biosynthesis is the APETALA2/ethylene (B1197577) response factor (AP2/ERF) family, particularly the WAX INDUCER1/SHINE1 (WIN1/SHN1) clade. nih.govresearchgate.netnih.gov Overexpression of WIN1/SHN1 in Arabidopsis thaliana has been shown to induce a significant increase in the production of cutin monomers and changes in cutin composition. nih.govresearchgate.netnih.gov This transcriptional activator is believed to directly or indirectly regulate a suite of genes involved in the cutin pathway. nih.gov

Studies have demonstrated that WIN1/SHN1 can directly bind to the promoter of at least one of the cutin pathway genes, long-chain acyl-CoA synthetase 2 (LACS2), which is involved in the activation of fatty acid precursors. nih.govresearchgate.net Furthermore, the overexpression of WIN1/SHN1 leads to the coordinated upregulation of several other genes thought to be involved in cutin biosynthesis, including those encoding cytochrome P450 enzymes. researchgate.net For instance, silencing of a WIN1/SHN1 homolog in tomato, SlSHINE3, resulted in decreased expression of SlCYP86A69, a gene essential for cutin accumulation. biorxiv.org

The expression of the genes encoding fatty acid ω-hydroxylases from the CYP86A subfamily, which are crucial for cutin synthesis, is also subject to transcriptional regulation by various stimuli. nih.gov For example, in Arabidopsis, the expression of CYP86A1 is induced by abscisic acid (ABA) and osmotic stress, while CYP86A4 expression is influenced by ABA, indole-3-acetic acid (IAA), and cold stress. nih.gov This indicates that the biosynthesis of cutin monomers, including this compound, is integrated with hormonal and stress response pathways at the transcriptional level.

The table below summarizes the key transcription factors and their observed effects on the regulation of cutin biosynthetic genes.

| Transcription Factor | Family | Plant Species | Target Genes/Pathway | Effect |

| WIN1/SHN1 | AP2/ERF | Arabidopsis thaliana | Cutin and wax biosynthesis genes (e.g., LACS2, CYP86A homologs) | Upregulation |

| SlSHINE3 | AP2/ERF | Solanum lycopersicum (Tomato) | SlCYP86A69 | Upregulation |

| HvWIN1 | AP2/ERF | Hordeum vulgare (Barley) | Cuticular wax and cutin biosynthesis genes | Upregulation |

Post-Translational Regulation

While transcriptional control is a major regulatory point, the activity of biosynthetic enzymes can also be modulated after translation through post-translational modifications (PTMs). These modifications can alter an enzyme's activity, stability, or localization. wikipedia.org For cytochrome P450 enzymes, PTMs such as phosphorylation, glycosylation, nitration, and ubiquitination have been described, which can modulate their catalytic activity and target them for degradation. researchgate.netnih.gov

Phosphorylation:

Protein phosphorylation is a common PTM that can rapidly and reversibly alter enzyme activity. wikipedia.org Phosphoproteomic studies in Arabidopsis have revealed that during systemic acquired resistance, a plant defense response, there are significant changes in the phosphorylation status of proteins involved in various metabolic pathways, including cutin biosynthesis. frontiersin.org This suggests that the activity of cutin biosynthetic enzymes may be enhanced or suppressed through phosphorylation in response to pathogen attack. The interplay between phosphorylation and ubiquitination is also emerging as a key regulatory mechanism in plant immunity, which could potentially extend to the regulation of enzymes like those in the cutin pathway. plantae.org

Ubiquitination:

Ubiquitination, the attachment of ubiquitin to a substrate protein, is another critical PTM that often targets proteins for degradation by the 26S proteasome. nih.govnih.gov This process is essential for maintaining protein homeostasis and regulating various cellular processes. In the context of the plant cuticle, ubiquitination has been implicated in the regulation of wax biosynthesis. For example, the E3 ubiquitin ligase CER9 is thought to be involved in the degradation of proteins related to cuticular lipid synthesis. nih.gov Furthermore, histone monoubiquitination, a PTM that affects chromatin structure and gene expression, has been shown to target several genes in the cutin and wax biosynthetic pathways, indicating an indirect regulatory role of ubiquitin at the transcriptional level. frontiersin.org While direct ubiquitination of cutin biosynthetic enzymes has not been extensively documented, it remains a plausible mechanism for controlling their abundance and activity.

The following table outlines the potential post-translational modifications and their general roles in regulating enzymes, which may be applicable to the biosynthesis of this compound.

| Modification | Description | Potential Effect on Biosynthetic Enzymes |

| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. | Can activate or deactivate enzymes, influencing the rate of cutin monomer synthesis in response to signaling cascades (e.g., defense responses). |

| Ubiquitination | Covalent attachment of ubiquitin to lysine residues. | Can target enzymes for proteasomal degradation, thereby controlling enzyme levels and pathway flux. |

| Glycosylation | Attachment of carbohydrate moieties. | May affect protein folding, stability, and localization of enzymes within the cell. |

Metabolism and Biological Transformations

Conversion to 9,10,18-Trihydroxystearate.gsartor.orgnih.govnih.gov

A primary metabolic fate of 9,10-Epoxy-18-hydroxystearate is its enzymatic hydration to form 9,10,18-Trihydroxystearate. wiley.comgsartor.orgnih.gov This conversion is a critical step in the biosynthesis of the C18 family of cutin monomers. wiley.comnih.gov Studies using apple skin slices have demonstrated that oleic acid is sequentially converted to 18-hydroxyoleate, then to this compound, and finally to 9,10,18-trihydroxystearate. wiley.com This pathway highlights the direct precursor-product relationship between the epoxy and trihydroxy forms. gsartor.org

Epoxide Hydrolase Activity.gsartor.orgacs.org

The conversion of the epoxide to a diol is catalyzed by a class of enzymes known as epoxide hydrolases (EH; EC 3.3.2.3). wiley.com These enzymes facilitate the trans-addition of a water molecule across the oxirane ring, yielding a vicinal diol. wiley.comnih.gov In plants like soybean (Glycine max), epoxide hydrolase activity has been detected in both soluble (cytosolic) and microsomal fractions, with the soluble form being predominant. nih.gov The enzyme plays a crucial role not only in cutin biosynthesis but also potentially in plant defense mechanisms. nih.govresearchgate.net

Plant epoxide hydrolases exhibit distinct substrate specificities. Research on soybean epoxide hydrolase has shown that while cis-9,10-Epoxy-18-hydroxystearic acid is a substrate, it is a relatively poor one compared to its non-hydroxylated counterpart, cis-9,10-epoxystearic acid. wiley.comnih.govresearchgate.net The catalytic efficiency (V/Km) for the preferred enantiomer of cis-9,10-epoxystearic acid is approximately 19 times higher than that for cis-9,10-Epoxy-18-hydroxystearic acid. wiley.comnih.govresearchgate.net This suggests that the presence of the hydroxyl group at the C-18 position reduces the affinity or turnover rate of the enzyme. researchgate.net A free carboxylic acid group on the substrate is important for high enantioselectivity, as it likely influences the substrate's positioning within the enzyme's active site. nih.govresearchgate.net

| Substrate | Relative Specificity (V/Km ratio) | Enzyme Source |

| cis-9R,10S-Epoxystearic acid | ~19-20 | Soybean Epoxide Hydrolase |

| cis-9,10-Epoxy-18-hydroxystearic acid | 1 | Soybean Epoxide Hydrolase |

This table illustrates the comparative substrate preference of soybean epoxide hydrolase, with the V/Km for cis-9,10-Epoxy-18-hydroxystearate normalized to 1 for comparison. wiley.comnih.govresearchgate.net

The hydrolysis of the epoxide ring by soybean epoxide hydrolase is highly stereoselective and enantioconvergent. nih.govnih.gov The enzyme catalyzes the trans-addition of water with an inversion of configuration at the attacked carbon atom. wiley.comnih.gov Specifically, 18O-labeling experiments indicate that the water molecule attacks the oxirane carbon that possesses the S-chirality. nih.govresearchgate.net This highly specific mechanism means that regardless of whether the starting substrate is a single enantiomer or a racemic mixture, the reaction yields a single chiral diol product: threo-9R,10R-dihydroxystearic acid. nih.govnih.govnih.gov When this compound is the substrate, this stereospecific hydrolysis results in the formation of 9R,10R,18-trihydroxystearic acid, a stereoisomer that has been identified in plant cutin. wiley.com

Oxidative and Reductive Metabolic Pathways

The biosynthesis of this compound is itself part of an oxidative pathway. One proposed route begins with the ω-hydroxylation of oleic acid to form 18-hydroxyoleic acid, which is then epoxidized at the double bond. gsartor.orgwiley.com An alternative and likely predominant pathway involves the epoxidation of oleic acid first to form cis-9R,10S-epoxystearic acid, followed by ω-hydroxylation at the C-18 position. wiley.com This latter step can be catalyzed by cytochrome P450 enzymes, such as CYP94A1, which efficiently hydroxylates the epoxy fatty acid. gsartor.org

Further oxidative metabolism can occur. The enzyme CYP94A5 from tobacco has been shown to be capable of oxidizing 18-hydroxy-9,10-epoxy stearic acid to the corresponding 9,10-epoxy-octadecane-1,18-dioic acid, converting the terminal hydroxyl group into a carboxylic acid. wiley.com Information regarding reductive metabolic pathways for this compound is not extensively documented in the reviewed literature.

Conjugation and Derivatization in Biological Systems

The primary form of biological derivatization for this compound is its incorporation into the cutin biopolymer. wiley.comgsartor.org As a major cutin monomer, it becomes part of a complex, three-dimensional polyester (B1180765) network through the formation of ester bonds. nih.govwiley.com The assembly model for cutin proposes that the carboxyl group of one monomer (as an acyl-CoA derivative) esterifies with a primary hydroxyl group of another monomer, leading to the growth of the polymer chain. wiley.com This polymerization represents a significant and functional derivatization of the molecule, contributing to the structural integrity of the plant cuticle. ebi.ac.uk Additionally, in aqueous solutions at physiological pH, the carboxylic acid group can deprotonate to form its conjugate base, 9,10-epoxy-18-hydroxyoctadecanoate. nih.gov

Cellular Uptake and Transport Mechanisms

Specific cellular uptake and transport mechanisms for this compound are not well-elucidated. However, its biosynthesis is understood to occur intracellularly, likely involving enzymes associated with the endoplasmic reticulum, such as cytochrome P450s. gsartor.orgwiley.com As a monomer destined for the extracellular cutin polymer, a transport mechanism is required to move it from its site of synthesis across the plasma membrane and cell wall to the location of polymerization. While the specific transporters involved in this export have not been definitively identified, this process is an essential step in the formation of the plant cuticle. Its presence as a component of the cuticle implies the existence of an efficient export system. mdpi.com

Biological and Physiological Roles

Structural Integration in Plant Cuticles and Suberin

The plant cuticle is a complex, lipophilic layer that acts as the primary barrier between the plant and its environment. gsartor.orgoup.com It is primarily composed of a cutin polymer matrix, with waxes embedded within and deposited on its surface. gsartor.orgbiorxiv.org 9,10-Epoxy-18-hydroxystearate is a characteristic and often major monomer of the C18 class of cutin, particularly in species like spinach and those in the Solanum genus. oup.comresearchgate.netnih.gov

Contribution to Polymerization and Crosslinking

The biosynthesis of the cutin polymer involves the esterification of monomeric units like this compound. nih.gov The presence of a primary hydroxyl group at the ω-position (C18) allows for the formation of linear polyester (B1180765) chains through ester bonds with the carboxyl groups of other monomers. mdpi.com Furthermore, the epoxide group at the C9-C10 position is a critical feature that can lead to cross-linking within the cutin polymer. gsartor.org It is thought that these epoxy groups can form ether bonds with hydroxyl groups of adjacent monomers, contributing to the three-dimensional network structure of cutin. gsartor.org This cross-linking increases the complexity and insolubility of the cutin matrix, a process that has been observed to intensify as leaves age. gsartor.org

| Functional Group | Position | Role in Polymerization |

| Carboxyl | C1 | Forms ester bonds with hydroxyl groups of other monomers. |

| Epoxide | C9-C10 | Enables cross-linking through the formation of ether bonds. |

| Hydroxyl | C18 | Participates in the elongation of the polymer chain via esterification. |

Influence on Barrier Properties Against Water Loss and Pathogens

The structural arrangement of the cutin polymer, significantly influenced by monomers like this compound, is fundamental to its barrier function. The highly cross-linked and hydrophobic nature of the cuticle effectively minimizes non-stomatal water loss, a critical adaptation for terrestrial plants. oup.commdpi.com The dense network created by ester and ether linkages forms a formidable barrier against the diffusion of water from the plant's tissues into the atmosphere. gsartor.org

Moreover, this physical barrier also plays a crucial role in protecting the plant from pathogenic invasions. gsartor.orgmdpi.com The robust structure of the cuticle can prevent the direct penetration of fungal hyphae and other pathogens. gsartor.org The presence of ether bonds, which are resistant to the cutinase enzymes secreted by many fungi, further enhances this protective quality. gsartor.org By inhibiting the formation of the epoxide group in cutin monomers, and thus reducing cross-linking, plants can become more susceptible to fungal infections. uliege.be

Impact on Mechanical Properties of Plant Cuticles (e.g., Freeze Resistance)

The chemical composition of the plant cuticle directly influences its mechanical properties, providing structural support to plant organs. wiley.com The cutin polymer, with contributions from monomers like this compound, imparts both strength and flexibility to the cuticle. This mechanical resilience is essential for withstanding environmental stresses, including mechanical damage and temperature fluctuations. oup.commdpi.com

Role in Plant Defense Mechanisms and Stress Responses

Beyond its structural role, this compound and its derivatives function as important signaling molecules in plant defense. mdpi.com

Elicitation of Defense Responses Against Fungal Aggression

When fungal pathogens attempt to penetrate the plant cuticle, they often secrete enzymes like cutinase, which can break down the cutin polymer, releasing its constituent monomers. gsartor.org These released monomers, including this compound, can then be perceived by the plant as a signal of attack. gsartor.org

Studies have shown that this compound is a potent elicitor of plant defense responses. gsartor.org Along with its derivative, 9,10,18-trihydroxystearate, it has been found to be highly effective in triggering defense mechanisms that can protect the plant against fungal aggression. gsartor.org The application of these cutin monomers to leaves has been shown to induce resistance to subsequent pathogen attack, not through direct fungicidal action, but by activating the plant's own defense systems. gsartor.org The structural features of these molecules, particularly the epoxy or hydroxyl groups in the middle of the C18 chain, appear to be crucial for this biological activity. gsartor.org

Function as Endogenous Signal Molecules in Plant Cells

The perception of cutin monomers like this compound by plant cells can initiate a cascade of signaling events. In cultured potato cells, for instance, the addition of cutin monomers in micromolar concentrations induced a rapid and transient alkalinization of the culture medium. scispace.com This response was accompanied by changes in protein phosphorylation, the production of the stress hormone ethylene (B1197577), and the activation of defense-related genes at the mRNA level. scispace.com

These findings provide strong evidence that enzymatic breakdown products of the plant cuticle, such as this compound, function as a class of endogenous signal molecules. scispace.com They act as indicators of stress or damage, alerting the plant to the presence of a potential threat and triggering a coordinated defense response. The specificity of this response, with cis-9,10-epoxy-18-hydroxystearic acid being among the most active elicitors, points towards a receptor-mediated perception mechanism within the plant cells. scispace.com

The following table summarizes the signaling functions of this compound.

| Signaling Function | Cellular/Physiological Response |

| Elicitation of Defense | Induction of resistance against fungal pathogens. |

| Endogenous Signaling | Alkalinization of extracellular medium, changes in protein phosphorylation, ethylene production, activation of defense genes. |

Induction of Medium Alkalinization

The compound cis-9,10-epoxy-18-hydroxystearic acid, a major component of barley cutin, has been identified as a potent inducer of medium alkalinization in plant cell cultures. google.com When introduced to cultured potato cells, cutin monomers, including cis-9,10-epoxy-18-hydroxystearic acid, trigger a transient increase in the pH of the culture medium. magtech.com.cn This response is similar to the alkalinization observed with the application of chitin (B13524) or chitotetraose, which are well-known elicitors of plant defense responses. magtech.com.cn

Notably, the capacity to induce this alkalinization varies considerably among different cutin monomers. magtech.com.cn Research has shown that cis-9,10-epoxy-18-hydroxystearic acid is one of the most active compounds in this regard, significantly more so than palmitic acid, which is among the least active. magtech.com.cn The naturally occurring threo-stereoisomer of 9,10-dihydroxystearic acid, an analogue of the cutin monomer threo-9,10,18-trihydroxystearic acid, also induces a strong and rapid alkalinization response, highlighting the stereoselective nature of this biological activity. magtech.com.cn The alkalinization of the culture medium can be inhibited by the protein-kinase inhibitor K-252a, suggesting the involvement of protein phosphorylation in this signaling pathway. magtech.com.cnresearchgate.net

Modulation of Protein Phosphorylation States

The induction of medium alkalinization by this compound is closely linked to changes in the phosphorylation state of specific proteins within the plant cells. magtech.com.cngsartor.org This parallel occurrence suggests that protein phosphorylation is a key component of the signal transduction pathway initiated by this cutin monomer. magtech.com.cn The onset of alkalinization coincides with alterations in the phosphorylation of particular proteins, a process that can be blocked by protein kinase inhibitors like K-252a. magtech.com.cnresearchgate.net This indicates that the perception of this compound by plant cells leads to a signaling cascade that involves the addition or removal of phosphate (B84403) groups from proteins, thereby modulating their activity and triggering downstream cellular responses.

Stimulation of Phytohormone Production (e.g., Ethylene)

In addition to medium alkalinization and protein phosphorylation, active cutin monomers such as this compound have been shown to stimulate the production of the plant stress hormone, ethylene. magtech.com.cnresearchgate.net Ethylene is a crucial signaling molecule involved in a wide range of plant processes, including growth, development, and responses to both biotic and abiotic stress. researchgate.net The increased synthesis of ethylene following treatment with these cutin monomers points to their role as endogenous stress-related signals that can activate hormonal response pathways in plants. magtech.com.cn This stimulation of ethylene production is part of a broader defense response triggered by the enzymatic breakdown products of the plant cuticle. magtech.com.cn

Activation of Defense-Related Genes

The perception of this compound and other active cutin monomers by plant cells leads to the activation of defense-related genes at the messenger RNA (mRNA) level. magtech.com.cnresearchgate.net This activation is a critical step in the plant's ability to mount a defense response against pathogens. Defense-related genes encode a variety of proteins that contribute to resistance, such as those involved in the synthesis of antimicrobial compounds (phytoalexins), the reinforcement of cell walls, and the production of pathogenesis-related (PR) proteins. google.com For instance, studies have shown that the expression of genes like Pti5, WRKY22, and PR1, which are known to be involved in plant defense, is increased in response to treatments that elevate the levels of cutin monomer derivatives. nih.gov This indicates that this compound can act as a signal to initiate a transcriptional reprogramming in the plant cell, gearing it up for a defensive state. google.comnih.gov

Participation in Lipid Signaling Pathways

This compound is an important intermediate in lipid signaling pathways, particularly in the context of plant defense and the biosynthesis of cutin, a protective polymer on the plant surface. pnas.orgwiley.com This compound is formed from the epoxidation of oleic acid and subsequent hydroxylation. gsartor.org It serves as a precursor to 9,10,18-trihydroxystearic acid, another major component of C18 cutins. pnas.orgwiley.com Beyond their structural role in the cuticle, both this compound and its trihydroxy derivative are implicated as signaling molecules in plant-pathogen interactions. pnas.org The enzymatic pathways that produce these compounds, involving enzymes like peroxygenases and cytochrome P450-dependent hydroxylases, are crucial for generating these signaling molecules. wiley.com The release of these cutin monomers through the action of fungal enzymes can trigger defense responses in the plant, highlighting their role as endogenous signals of stress and pathogen attack. magtech.com.cn

Interactive Data Table: Biological Roles of this compound

| Biological Role | Description | Key Findings |

| Induction of Medium Alkalinization | Triggers a transient increase in the pH of the plant cell culture medium. | One of the most active cutin monomers in inducing alkalinization; response is stereoselective and can be inhibited by protein kinase inhibitors. magtech.com.cnresearchgate.net |

| Modulation of Protein Phosphorylation | Alters the phosphorylation state of specific cellular proteins. | Occurs in parallel with medium alkalinization, indicating its role in the signaling cascade. magtech.com.cngsartor.org |

| Stimulation of Phytohormone Production | Induces the synthesis of the stress hormone ethylene. | Demonstrates its function as an endogenous stress signal that activates hormonal response pathways. magtech.com.cnresearchgate.net |

| Activation of Defense-Related Genes | Triggers the transcription of genes involved in plant defense. | Leads to the expression of genes encoding proteins for antimicrobial compounds and other defense mechanisms. magtech.com.cnresearchgate.netnih.gov |

| Participation in Lipid Signaling | Acts as an intermediate and signaling molecule in lipid pathways. | Serves as a precursor for cutin biosynthesis and as a signal in plant-pathogen interactions. pnas.orgwiley.com |

Advanced Analytical Methodologies for Research

Extraction and Isolation from Biological Matrices

9,10-Epoxy-18-hydroxystearate is a characteristic monomer found in the C18 class of cutin, a protective polyester (B1180765) that covers the aerial surfaces of plants. nih.govbiocyclopedia.com It is also identified as a component of suberin, another plant biopolyester. oup.com To analyze this compound, it must first be liberated from its polymeric structure within the plant cuticle.

The primary method for breaking down the ester bonds of cutin and suberin to release their constituent monomers is through depolymerization. biocyclopedia.com Alkaline hydrolysis is a widely used technique for this purpose. This process involves cleaving the ester linkages within the polymer backbone by treating the isolated plant material (after removal of soluble waxes) with a basic solution. biocyclopedia.commdpi.com

Commonly used reagents for this depolymerization include sodium methoxide (B1231860) in methanol (B129727) or potassium hydroxide (B78521) in ethanol. biocyclopedia.comgsartor.org These methods effectively break down the polyester matrix, yielding a mixture of monomers, including this compound, which can then be extracted for further analysis. Another approach is transesterification using methanol with boron trifluoride as a catalyst. biocyclopedia.com

The efficiency of alkaline hydrolysis is dependent on several key parameters. While specific optimization studies for this compound are not extensively detailed, general principles for the hydrolysis of biopolymers apply. mdpi.com The properties of the resulting liberated monomers are strongly influenced by the extent of the hydrolysis reaction. mdpi.com

Temperature : Increasing the reaction temperature generally accelerates the rate of hydrolysis. However, excessively high temperatures can lead to the degradation of the target compound, particularly the sensitive epoxy ring. Reactions are often performed at elevated temperatures, such as 60°C for several hours, to ensure complete depolymerization. wiley.com

Time : The duration of the hydrolysis reaction must be sufficient to ensure complete cleavage of the ester bonds. This can range from a few hours to overnight incubations. gsartor.orgnih.gov Insufficient reaction time will result in incomplete depolymerization and low yields, while prolonged exposure to harsh alkaline conditions could potentially degrade the analyte.

Alkali Concentration : The concentration of the base (e.g., sodium methoxide, potassium hydroxide) is a critical factor. mdpi.com A higher concentration can increase the reaction rate but also raises the risk of side reactions or degradation of the epoxy and hydroxyl functional groups. A typical concentration used for transesterification is 0.2 M sodium methoxide in methanol. marinelipids.ca

Optimization involves balancing these parameters to maximize the yield of intact this compound while minimizing the formation of artifacts or degradation products.

Chromatographic Separation Techniques

Following extraction and depolymerization, the resulting mixture of monomers is complex. Chromatographic techniques are essential for separating this compound from other released fatty acid derivatives before its identification and quantification.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the cornerstone for the analysis of cutin and suberin monomers like this compound. biocyclopedia.comwiley.com GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. mdpi.com

Due to its low volatility stemming from the carboxylic acid and hydroxyl functional groups, this compound requires chemical modification, or derivatization, prior to GC analysis. sigmaaldrich.com This process converts the polar functional groups into less polar, more volatile forms that are amenable to gas chromatography.

Methyl Ester Formation : The carboxylic acid group is typically converted into a methyl ester. This is often accomplished during the depolymerization step itself, for instance, by using sodium methoxide in methanol (transesterification), which simultaneously cleaves the polymer and methylates the resulting acid monomers. biocyclopedia.commarinelipids.ca

Trimethylsilylation (TMS) : The hydroxyl group at the C-18 position is made more volatile by converting it into a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.commarinelipids.ca This is achieved by reacting the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). wiley.comsigmaaldrich.com The resulting TMS ether is more thermally stable and exhibits improved chromatographic behavior.

4,4-Dimethyloxazoline (DMOX) Derivatives : For definitive structural elucidation, particularly for determining the position of the epoxy group, fatty acids can be converted to their 4,4-dimethyloxazoline (DMOX) derivatives. skinident.world This is achieved by reacting the fatty acid with 2-amino-2-methyl-1-propanol. nih.govresearchgate.net The resulting DMOX derivative yields a clear fragmentation pattern in MS that allows for the unambiguous location of functional groups along the fatty acid chain. gsartor.org

Table 1: Derivatization Strategies for this compound Analysis

| Derivatization Method | Target Functional Group | Reagent Example | Purpose |

| Methyl Esterification | Carboxylic Acid (-COOH) | Sodium Methoxide (CH₃ONa) | Increases volatility by converting the acid to an ester. marinelipids.ca |

| Trimethylsilylation | Hydroxyl (-OH) | BSTFA | Increases volatility and thermal stability of the hydroxyl group. marinelipids.ca |

| DMOX Formation | Carboxylic Acid (-COOH) | 2-amino-2-methyl-1-propanol | Creates a derivative for MS analysis that helps locate functional groups. nih.govskinident.world |

The mass spectrum generated by GC-MS provides a molecular fingerprint that is used to identify the compound. For the derivatized this compound, specific fragmentation patterns are key to confirming its structure.

When analyzed as a methyl ester and TMS ether, the mass spectrum will show characteristic ions. The cleavage of the molecule at the epoxy ring is particularly diagnostic. For methyl 9,10-epoxystearate (B1258512), prominent fragments are formed by cleavage on either side of the oxirane ring. uncst.go.ugresearchgate.net For example, cleavage between C9 and C10 of methyl 9,10-epoxystearate results in characteristic ions that help pinpoint the epoxide's location. gsartor.org The presence of the TMS ether on the C-18 hydroxyl group would result in additional characteristic fragments, such as ions resulting from the loss of the silyl (B83357) group.

Analysis of DMOX derivatives provides even clearer structural information. The fragmentation of the oxazoline (B21484) ring directs cleavage along the alkyl chain, producing a series of ions separated by 14 mass units (for each CH₂ group). A larger gap in this series indicates the position of the epoxy group, making DMOX derivatives a powerful tool for isomer identification. gsartor.orgskinident.world

Table 2: Key Diagnostic Ions in GC-MS for Epoxy Fatty Acid Derivatives

| Derivative Type | Key Fragmentation Event | Resulting Information |

| Methyl Ester | Cleavage on either side of the epoxy ring | Location of the epoxy group. uncst.go.ugresearchgate.net |

| TMS Ether | Ions characteristic of TMS groups (e.g., m/z 73) | Confirmation of hydroxyl groups. wiley.com |

| DMOX Derivative | Characteristic ion series with a gap at the functional group | Unambiguous location of the epoxy group. gsartor.orgskinident.world |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC) and its high-performance variant (HPLC) are fundamental techniques for the separation and analysis of complex mixtures of lipid monomers, including this compound. utupub.fi These methods are often employed after the depolymerization of cutin to release the constituent monomers. scribd.comjove.com

Reverse-phase HPLC, in particular, has proven effective in separating various oleic acid metabolites, which can include epoxy and hydroxy derivatives. wiley.com Chiral-phase HPLC is a specialized application of this technique that allows for the separation of enantiomers, which is critical for studying the stereospecificity of enzymatic reactions involved in the biosynthesis and metabolism of these compounds. wiley.comnih.gov For instance, chiral-phase HPLC has been used to analyze the enantiomeric excess of residual cis-9,10-epoxystearic acid during enzymatic hydration, indicating preferential processing of one enantiomer. nih.gov

In some analytical procedures, HPLC is used for the purification of specific compounds from a mixture. For example, it has been used to confirm the identity and purity of methyl linoleate (B1235992) hydroperoxides, which are then used in further studies. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the identification and quantification of this compound. LC-MS combines the separation capabilities of LC with the sensitive and specific detection of MS.

In studies of plant extracts, LC-MS analysis has been instrumental in identifying a range of fatty acid molecules, including this compound, which was detected at a mass-to-charge ratio (m/z) of 313.24. researchgate.net This technique is particularly useful for analyzing complex biological samples where the compound of interest may be present in low concentrations. LC-MS/MS further enhances analytical capabilities by allowing for the fragmentation of selected ions, providing structural information that aids in the confident identification of compounds. Predicted LC-MS/MS spectra for this compound are available in databases, which can be compared with experimental data for confirmation. foodb.cahmdb.ca

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) is an advancement of LC-MS that utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and increased sensitivity. Reverse-phase UHPLC-MS (RP-UHPLC-MS) has been successfully applied to the chemical profiling of plant extracts, enabling the tentative identification of numerous secondary metabolites, including this compound. mdpi.com In one such study, this compound was identified with a retention time of 15.238 minutes and a measured m/z of 294.2195 in the negative ionization mode. mdpi.com

Preparative Chromatography Techniques (e.g., Thin-Layer Chromatography, Argentation Chromatography)

Preparative chromatography techniques are essential for the isolation of larger quantities of this compound and related compounds for further structural analysis or biological testing.

Thin-Layer Chromatography (TLC) is a versatile technique used for the separation of lipid mixtures. In the context of cutin analysis, TLC can be used to separate fractions of depolymerized cutin monomers. gsartor.org For example, it can distinguish between non-hydroxy and hydroxy fatty acid methyl esters. gsartor.org TLC is also used to monitor the purity of fractions obtained from other chromatographic steps. researchgate.netmdpi.com In the analysis of enzymatically hydrolyzed cutin products, TLC has been used to visualize the separation of diols, triols, and tetraols. researchgate.net

Argentation Chromatography is a specialized form of chromatography that separates compounds based on the number, position, and geometry of their double bonds. This technique is particularly useful for separating unsaturated fatty acids from their saturated and epoxidized counterparts. gsartor.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR is used to identify the different types of protons present in the molecule. For epoxidized fatty acids, characteristic signals for the epoxy ring protons typically appear in the range of 2.8 to 3.2 ppm. researchgate.netmarinelipids.ca The protons of the hydroxyl group and the carbons to which they are attached also give specific signals. gsartor.orgresearchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The carbon atoms of the epoxy group in epoxidized fatty acid methyl esters show characteristic signals in the range of 55-60 ppm. researchgate.net The chemical shifts of the carbonyl carbon and the carbons bearing hydroxyl groups are also diagnostic. mdpi.com

2D H/C NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex molecules like this compound. gsartor.org

Table 1: Representative ¹H NMR Chemical Shifts for Epoxidized Fatty Acid Esters An interactive data table will be available in the future.

| Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Epoxy Ring Protons | 2.82 - 3.18 | researchgate.net |

| Methoxyl Protons (of ester) | ~3.62 | rsc.org |

| Methylene Protons adjacent to Ester | ~2.26 | rsc.org |

| Terminal Methyl Protons | ~0.84 | rsc.org |

Table 2: Representative ¹³C NMR Chemical Shifts for Epoxidized Fatty Acid Esters An interactive data table will be available in the future.

| Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl Carbon (of ester) | ~174.2 | rsc.org |

| Epoxy Ring Carbons | 57.21 - 57.25 | rsc.org |

| Methoxyl Carbon (of ester) | ~51.5 | rsc.org |

| Aliphatic Carbons | 14.1 - 34.1 | rsc.org |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. In the analysis of this compound and related compounds, FTIR can confirm the presence of key functional groups. nih.gov The epoxy group gives rise to a characteristic absorption band around 826 cm⁻¹. researchgate.net The presence of a hydroxyl group is indicated by a broad absorption band in the region of 3400-3500 cm⁻¹, and the carbonyl group of the carboxylic acid or ester shows a strong absorption around 1708-1740 cm⁻¹. gsartor.orgresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for Epoxidized Fatty Acids An interactive data table will be available in the future.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (Hydroxyl) | ~3490 | gsartor.org |

| C=O Stretch (Carbonyl) | 1708 - 1740 | researchgate.net |

| C-O-C Stretch (Epoxy Ring) | ~826 | researchgate.net |

Quantitative Analysis and Validation Methods

The accurate quantification of this compound in various biological and food matrices is crucial for understanding its metabolic role and presence as a lipid oxidation product. Analysis typically involves sophisticated chromatographic techniques coupled with mass spectrometry, which provide the necessary sensitivity and selectivity. Method validation is a critical component to ensure the reliability of these quantitative results.

Quantitative analysis of this compound, often as part of a broader analysis of plant polyesters or oxidized lipids, relies heavily on gas chromatography (GC) and liquid chromatography (LC). wiley.commarinelipids.ca Prior to analysis, the compound is usually liberated from its polymer matrix through depolymerization techniques like methanolysis or hydrogenolysis with lithium aluminum hydride (LiAlH₄). wiley.com For GC analysis, the resulting monomers, including this compound, are derivatized to increase their volatility and thermal stability. wiley.comwiley.com Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs) and silylation of hydroxyl groups using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). wiley.comwiley.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identification and quantification. wiley.comgsartor.org The mass spectra of the derivatized this compound provide characteristic fragmentation patterns that confirm its structure. wiley.comwiley.com For instance, analysis of hydrogenolysis products can distinguish it from related compounds. wiley.com

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) is another key technique, particularly for analyzing extracts without derivatization. nih.govwiley.com In negative ionization mode, this compound can be detected and tentatively identified based on its precursor mass and fragmentation patterns. wiley.comresearchgate.net

The following table summarizes instrumental parameters reported in studies involving the analysis of this compound or closely related epoxy fatty acids.

Table 1: Examples of Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Column | Mobile Phase / Carrier Gas | Temperature Program | Detection | Reference |

|---|---|---|---|---|---|

| GC-MS (after derivatization) | HP-5 (30 m × 0.32 mm × 0.25 μm) | Helium (2 ml/min) | 90°C to 300°C at 10°C/min, hold for 10 min | Mass Spectrometry | wiley.com |

| GC-FID (for related epoxy FAMEs) | Rtx-2330 (105 m × 0.25 mm i.d., 0.2 μm) | Helium (1.2 mL/min) | Initial 50°C (2 min), ramp to 174°C at 15°C/min (10 min hold), ramp to 250°C at 20°C/min (31 min hold) | Flame Ionization Detector (FID) | marinelipids.ca |

| GC-FID (for related epoxy FAMEs) | J&W DB-Wax column | Hydrogen (1 mL/min) | Isothermal at 230°C for 25 min | Flame Ionization Detector (FID) | mdpi.com |

| UHPLC-MS | Not Specified | Gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) | 0-1.5 min, 5% B; 1.5-15 min, 5-60% B; 15-25 min, 60-100% B; 30-30.1 min, 100-5% B; 30.1-35 min, 5% B | Mass Spectrometry (Positive/Negative Ion Modes) | mdpi.com |

Method validation ensures that the analytical procedure is fit for its intended purpose. While detailed validation studies specifically for this compound are not extensively published, research on analogous epoxy fatty acids provides a framework for the required validation parameters. marinelipids.cascispace.com Key validation metrics include recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ).

For quantitative analysis, an internal standard is often employed. mdpi.com For example, in the GC-FID analysis of methyl 9,10-epoxystearate, methyl heneicosanoate (C21:0) was used as an internal standard to correct for variations during sample preparation and injection. mdpi.com

Recovery studies are performed to assess the efficiency of the extraction and sample preparation steps. In a method developed for epoxy and hydroxy fatty acids, standards were spiked into oil-derived FAMEs. marinelipids.ca The solid-phase extraction (SPE) recoveries for methyl 9,10-epoxyoctadecanoate were found to be between 91% and 112%, demonstrating the effectiveness of the cleanup procedure. marinelipids.ca The matrix effect is another important consideration, which was evaluated by comparing the slopes of calibration curves in solvent versus in the sample matrix; for sunflower and canola oil, no significant matrix effect was observed for the analyzed epoxy fatty acids. marinelipids.ca

The following table presents data from a validation study on related epoxy fatty acids, which serves as a reference for the expected performance of a quantitative method.

Table 2: Method Validation Data for the Analysis of a Related Compound (Methyl 9,10-epoxyoctadecanoate)

| Validation Parameter | Technique | Result | Reference |

|---|---|---|---|

| SPE Recovery | GC-FID | 91-112% | marinelipids.ca |

| Linearity (R²) | GC-FID | >0.999 | marinelipids.ca |

| Limit of Detection (LOD) | GC-FID | 0.1 µg/mL | marinelipids.ca |

| Limit of Quantification (LOQ) | GC-FID | 0.3 µg/mL | marinelipids.ca |

| Matrix Effect (p-value) | GC-FID | >0.05 (not significant) | marinelipids.ca |

These findings underscore the capability of current analytical methodologies to reliably quantify epoxy fatty acids. The application of these validated methods is essential for accurately determining the concentration of this compound in complex samples.

Synthetic and Biotechnological Approaches for Academic Research

Chemical Synthesis Routes and Derivatization for Research Applications

For research purposes, 9,10-epoxy-18-hydroxystearate can be synthesized and further modified through various chemical methods. These routes provide researchers with the means to produce the compound and its derivatives to investigate their properties and potential applications.

Epoxidation Reactions (e.g., using mCPBA, hydrogen peroxide-formic acid)

The primary method for synthesizing this compound involves the epoxidation of the double bond in its precursor, 18-hydroxyoleic acid. This transformation can be achieved using several oxidizing agents.

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.comorgosolver.comvaia.com The reaction involves the transfer of an oxygen atom from the peroxyacid to the double bond of the alkene, resulting in the formation of an epoxide ring. masterorganicchemistry.com This process is stereospecific, meaning the configuration of the atoms around the double bond is retained in the epoxide product. masterorganicchemistry.com The reaction proceeds through a concerted mechanism where the C-C pi bond is broken, and two new C-O single bonds are formed on the same face of the alkene. masterorganicchemistry.com

Hydrogen peroxide in the presence of formic acid offers another effective method for epoxidation. srce.hrresearchgate.netgoogle.com In this in situ process, formic acid acts as an oxygen carrier, reacting with hydrogen peroxide to form performic acid, which then epoxidizes the alkene. srce.hrijcce.ac.ir This method is often preferred for larger-scale reactions due to safety and the high yield of the epoxide. srce.hr The reaction conditions, such as temperature and molar ratios of the reactants, are crucial for optimizing the yield and minimizing side reactions like the opening of the oxirane ring. ijcce.ac.ir For instance, studies on oleic acid epoxidation have shown that optimal temperatures are around 45-70°C, with specific molar ratios of formic acid and hydrogen peroxide to the unsaturated fatty acid. researchgate.netijcce.ac.ir

Table 1: Comparison of Epoxidation Reagents for Oleic Acid

| Reagent | Typical Conditions | Advantages | Disadvantages |

| m-CPBA | Inert solvent (e.g., dichloromethane) | High stereospecificity, reliable for small-scale synthesis. masterorganicchemistry.com | Can be more expensive, requires careful handling. |

| Hydrogen Peroxide/Formic Acid | 50-80°C, molar ratio of formic acid:hydrogen peroxide:oleic acid often 1:1:1. google.com | Cost-effective, suitable for larger scale, high epoxide yield. srce.hrgoogle.com | Risk of side reactions (e.g., hydrolysis) if not controlled. ocl-journal.org |

Derivatization of this compound is crucial for various research applications, such as creating novel materials or for analytical purposes. For example, α-hydroxy ethers have been synthesized from 9,10-epoxystearates by reacting them with various alcohols in the presence of an acid catalyst. researchgate.net This modification can alter the physical properties of the compound. researchgate.net For analytical detection, derivatization is often necessary. For instance, in gas chromatography (GC) analysis, epoxy and hydroxy fatty acids are often converted to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, to improve their detection and quantification. marinelipids.ca Additionally, the epoxide ring can be opened to form diols or other functional groups, which can then be further reacted. For example, reaction with hydrochloric acid can produce chlorohydroxystearic acids. acs.org

Enzymatic Synthesis and Biocatalysis

Enzymatic methods provide a green and highly selective alternative to chemical synthesis for producing this compound and its derivatives. Biocatalysis often proceeds under mild conditions, reducing energy consumption and the formation of unwanted byproducts. researchgate.nethhu.de

Lipase-Catalyzed Polymerization of this compound

Lipases, enzymes that typically hydrolyze fats, can be used in reverse to catalyze esterification and polymerization reactions in non-aqueous environments. researchgate.netmdpi.com This approach has been successfully applied to the polymerization of this compound to create novel bio-based polyesters. unl.pt

Immobilized Candida antarctica lipase (B570770) B (Novozym 435) has proven to be an effective catalyst for the polycondensation of cis-9,10-epoxy-18-hydroxyoctadecanoic acid. unl.pt This enzymatic polymerization yields epoxy-functionalized polyesters, which have potential applications in the development of new materials. mdpi.comunl.pt The reaction involves the formation of ester bonds between the hydroxyl and carboxylic acid groups of the monomer, leading to the creation of polyester (B1180765) chains while preserving the reactive epoxy groups. diva-portal.org

The efficiency of lipase-catalyzed polymerization is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, temperature, and methods for water removal.

Solvent: The choice of solvent can significantly impact the polymerization. Toluene has been shown to be an effective solvent, leading to polyesters with high molecular weights. unl.pt Other solvents like acetonitrile (B52724) and dioxane have also been investigated. unl.pt Interestingly, solvent-free (bulk) polymerization has also been shown to be a viable and even faster option under certain conditions. unl.pt

Temperature: The reaction temperature influences both the enzyme's activity and the reaction rate. For the polymerization of cis-9,10-epoxy-18-hydroxyoctadecanoic acid, temperatures around 75°C in solvent and 85°C in bulk have been used effectively. unl.pt Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. mdpi.com

Water Removal: The removal of water, a byproduct of the condensation reaction, is critical to drive the equilibrium towards polymer formation and achieve high molecular weights. This is often accomplished by using molecular sieves or conducting the reaction under vacuum. unl.ptresearchgate.net

Lipase-catalyzed polymerization of this compound results in the formation of linear polyesters with pendant epoxy groups along the polymer chain. unl.pt These epoxy-functionalized polyesters are valuable as they can be further modified or cross-linked through reactions involving the epoxy ring, leading to the creation of thermoset resins and other materials. mdpi.comdiva-portal.org

Research has demonstrated the synthesis of such polyesters with weight-average molecular weights (Mw) reaching up to 20,000 g/mol . unl.ptresearchgate.net Furthermore, by controlling the reaction conditions and stoichiometry, it is possible to produce telechelic oligomers, which are shorter polymer chains with specific functional groups at their ends. rsc.org These oligomers can serve as building blocks for more complex polymer architectures. rsc.org

Table 2: Lipase-Catalyzed Polymerization of cis-9,10-Epoxy-18-hydroxyoctadecanoic Acid

| Catalyst | Reaction Type | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Polyester Mw ( g/mol ) | Reference |

| Novozym 435 | Polycondensation | Toluene | 75 | 68 | 20,000 | unl.pt |

| Novozym 435 | Polycondensation | Bulk | 85 | 3 | 15,000 | unl.pt |

| Novozym 435 | Polycondensation | scCO₂ | 35-55 | - | Reasonably high Mw | diva-portal.org |

Other Biocatalytic Transformations of Fatty Acids

Besides polymerization, enzymes are used for a variety of other transformations of fatty acids, which can be relevant to the synthesis or modification of this compound and related compounds. These biocatalytic reactions offer high selectivity and are part of a growing field focused on the sustainable production of chemicals from renewable resources. hhu.dewiley.com

Enzyme classes such as P450 monooxygenases, diiron-center oxygenases, and lipoxygenases are involved in the oxidation of fatty acids, including hydroxylation and epoxidation. d-nb.info For instance, cytochrome P450 enzymes can hydroxylate fatty acids at various positions. nih.gov Some P450s can also act as peroxygenases, using hydrogen peroxide to perform oxidations. nih.gov

Lipoxygenases introduce hydroperoxy groups into fatty acids, which can then be further transformed into hydroxy or epoxy compounds. d-nb.info Chemoenzymatic processes, which combine an enzymatic step with a chemical one, are also common. A notable example is the lipase-catalyzed formation of peroxy acids from fatty acids and hydrogen peroxide, followed by the non-catalyzed epoxidation of a double bond—a process known as self-epoxidation. ocl-journal.orgd-nb.infosemanticscholar.org This method has been applied to various unsaturated fatty acids and oils. semanticscholar.orgresearchgate.net

These biocatalytic transformations are central to the efforts to valorize fatty acids from natural sources, turning them into valuable chemical building blocks for polymers, adhesives, coatings, and other materials. hhu.dewiley.com

Biotechnological Production through Metabolic Engineering

Metabolic engineering provides a promising and sustainable avenue for the production of this compound, a key monomer in the plant polymer cutin. wiley.comlifeasible.com This approach involves the strategic modification of metabolic pathways in microbial hosts to facilitate the synthesis of this specialized fatty acid. rsc.orgebsco.com By harnessing the power of microbial cell factories, it is possible to develop tailored biocatalytic processes that can convert simple feedstocks into high-value chemical compounds. pnnl.gov

Recombinant Microbial Systems (e.g., Engineered Escherichia coli)

Escherichia coli (E. coli) is a widely utilized host organism for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of extensive genetic tools. pnnl.gov For the production of this compound, which is not naturally produced by the bacterium, a heterologous biosynthetic pathway must be introduced and expressed. pnnl.govub.edu

The biosynthesis of this compound in a recombinant system begins with a common fatty acid, oleic acid. The conversion involves a two-step enzymatic process:

Epoxidation: A P450 monooxygenase catalyzes the epoxidation of the double bond at the C9-C10 position of oleic acid to form 9,10-epoxystearate (B1258512). wiley.comgsartor.org

Hydroxylation: A second enzyme, a fatty acid ω-hydroxylase, introduces a hydroxyl group at the terminal (ω) C18 position. gsartor.orgebi.ac.uk

Microsomal fractions from plants like Vicia sativa have been shown to catalyze these NADPH-dependent reactions, converting oleic acid to 18-hydroxy-9,10-epoxystearic acid. ebi.ac.uk Enzymes such as CYP94A1, a cytochrome P450-dependent ω-hydroxylase, have demonstrated the ability to hydroxylate 9,10-epoxystearic acid to produce the final product. gsartor.orgebi.ac.uk The successful expression of these plant-derived or other microbial enzymes in E. coli is the foundation for creating a whole-cell biocatalyst for this compound production. asm.orgmdpi.com

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Type | Function | Example Source Organism | Precursor | Product |

| P450 Monooxygenase (Epoxidase) | Epoxidation of double bond | Vicia sativa | Oleic acid | 9,10-Epoxystearate |

| Cytochrome P450 (ω-hydroxylase) | Terminal hydroxylation | Vicia sativa (CYP94A1) | 9,10-Epoxystearate | This compound |

Pathway Engineering for Enhanced Yields

To move from simple demonstration to efficient production, several metabolic engineering strategies are employed to optimize the engineered microbial system for higher yields of this compound. nih.govnih.gov

Key strategies include:

Enhancing Precursor Availability: The initial substrate, oleic acid, can be a limiting factor. Overexpressing genes involved in the native fatty acid synthesis pathway of E. coli can increase the intracellular pool of oleic acid, providing more substrate for the engineered pathway.

Elimination of Competing Pathways: Native metabolic pathways in E. coli may compete for precursors or degrade the product. For example, the β-oxidation pathway, which breaks down fatty acids, can be a target for gene knockout to prevent the loss of both the oleic acid precursor and the final product.

Mechanistic Studies and Enzyme Characterization

Investigation of Enzyme Stereospecificity and Regiospecificity

The enzymatic reactions leading to and acting upon 9,10-Epoxy-18-hydroxystearate are characterized by a high degree of stereospecificity and regiospecificity. This ensures the formation of specific isomers, which is crucial for their biological role, particularly as monomers in the plant cuticle. gsartor.org

Two primary enzymatic pathways contribute to the formation of this compound from oleic acid: one involving epoxidation followed by ω-hydroxylation, and the other beginning with ω-hydroxylation followed by epoxidation. gsartor.org The favored route in plants appears to be the former, driven by the substrate preferences of the involved enzymes. gsartor.org

A key enzyme, CYP94A1, demonstrates significant enantioselectivity. It preferentially catalyzes the ω-hydroxylation of the 9R,10S-enantiomer of 9,10-epoxystearic acid to produce 9R,10S-epoxy-18-hydroxystearic acid. pnas.orgpnas.org This enantiomer is the one predominantly formed by the action of peroxygenase on oleic acid. gsartor.orgnih.gov

The subsequent metabolism of the epoxy ring is also stereospecific. Soluble epoxide hydrolases (EHs) from plants like soybeans catalyze the trans-addition of water across the oxirane ring. researchgate.net The soybean EH displays a strong preference for the 9R,10S-enantiomer of 9,10-epoxystearic acid. researchgate.netnih.gov Regardless of the starting enantiomer, the nucleophilic attack by the enzyme occurs on the oxirane carbon with the (S)-configuration, leading to a single chiral diol product, threo-9R,10R-dihydroxystearic acid, through a process of high enantioconvergence. researchgate.netnih.gov While this compound is also a substrate for this hydrolase, it is metabolized less efficiently than its non-hydroxylated counterpart. researchgate.netwiley.com

Chiral analysis, primarily using chiral-phase high-performance liquid chromatography (HPLC), has been indispensable for determining the stereochemistry of the products of these enzymatic reactions. researchgate.netwiley.com

Studies on the epoxidation of oleic acid by soybean microsomes, which contain peroxygenase, revealed that the resulting 9,10-epoxy-18-hydroxystearic acid had the 9R,10S-configuration with a 70% enantiomeric excess (ee). wiley.com This finding unambiguously pointed to the peroxygenase-catalyzed pathway as the primary route of synthesis. wiley.com